Cas no 85081-18-1 (NBI-98782)

Nbi-98782 (alpha dihydrotetrabenzine) is a vesicular monoamine transporter (VMAT2) inhibitor with a Ki of 0.97nm
NBI-98782 structure
NBI-98782 structure
NBI-98782
85081-18-1
C19H29NO3
319.438465833664
60820
14580381

NBI-98782 Properties

Names and Identifiers

    • [2R-(2a,3b,11bb)]-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
    • (+)-α-Dihydrotetrabenazine
    • trans-(2,3)-Dihydrotetrabenazine
    • (+)-DTBZ
    • (+)-α-DHTBZ
    • NBI98782
    • NBI-98782
    • (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol (ACI)
    • 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, [2R-(2α,3β,11bβ)]- (9CI)
    • (+)-(2R,3R,11bR)-Dihydrotetrabenazine
    • (+)-Dihydrotetrabenazine
    • (2R,3R,11bR)-DHTBZ
    • NBI 98782
    • R,R,R-Dihydrotetrabenazine
    • α-Dihydrotetrabenazine
    • Trans (2,3)-Dihydrotetrabenazine
    • WS-01865
    • trans (2,3)-Dihydro Tetrabenazine
    • (+)-Dtbz
    • IFRYDMLSGE
    • (+/-)-.ALPHA.-HTBN
    • MFCD08061467
    • BDBM50301021
    • DIHYDROTETRABENAZINE, (+)-.ALPHA.-
    • .ALPHA.-HTBN
    • CS-1899
    • WEQLWGNDNRARGE-DJIMGWMZSA-N
    • HY-15793
    • AKOS015851828
    • alpha-Htbn
    • (2R,3R,11BR)-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-3-(2-METHYLPROPYL)-2H-BENZO(A)QUINOLIZIN-2-OL
    • BRD-K15241725-001-01-0
    • (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • (+)-dihydrotetrabenzaine
    • WEQLWGNDNRARGE-DJIMGWMZSA-
    • CHEBI:125495
    • rel-(2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2a,3ss,11bss)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3 -(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol;
    • DTXSID30561896
    • 85081-18-1
    • 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3R,11bR)-
    • (+)-DTBZ;(+)--Dihydrotetrabenazine; (+)--DHTBZ
    • SD-946
    • CHEMBL576222
    • (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; [2R-(2alpha,3beta,11bbeta)]-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (+)-(2R,3R,11bR)-Dihydrotetrabenazine; (+)-DTBZ; (+)-Dihydrotetrabenazine; (2R,3R,11bR)-DHTBZ
    • (+)-ALPHA-DIHYDROTETRABENAZINE
    • (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • Dihydrotetrabenazine, (+)-alpha-
    • (2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
    • 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3R,11bR)-rel-
    • Tetrabenazine metabolite M6
    • (+/-)-alpha-Htbn
    • (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benZo[a]quinoliZin-2-ol
    • 2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
    • AC9494
    • UNII-OHZ3DQX6Q3
    • AC-22624
    • Rel-(2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
    • UNII-IFRYDMLSGE
    • InChI=1/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1
    • 171598-74-6
    • OHZ3DQX6Q3
    • Q27216116
    • SCHEMBL871659
    • alpha-dihydrotetrabenazine
    • +Expand
    • MFCD08061467
    • WEQLWGNDNRARGE-DJIMGWMZSA-N
    • 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1
    • O(C1C(OC)=CC2=C([C@H]3C[C@@H](O)[C@H](CC(C)C)CN3CC2)C=1)C

Computed Properties

  • 319.215
  • 1
  • 4
  • 4
  • 319.215
  • 23
  • 389
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • 41.9A^2

Experimental Properties

  • 2.96780
  • 41.93000
  • 1.13

NBI-98782 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004S75-100mg
2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3R,11bR)-
85081-18-1 95%
100mg
$2007.00 2024-04-21
A2B Chem LLC
AC22369-1mg
Nbi-98782
85081-18-1 98%
1mg
$114.00
abcr
AB590213-100mg
(2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; .
85081-18-1
100mg
€3120.50
Chemenu
CM146269-100mg
(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
85081-18-1 95%
100mg
$*** 2023-05-29
ChemScence
CS-1899-5mg
NBI-98782
85081-18-1 98.73%
5mg
$420.0 2022-04-26
MedChemExpress
HY-15793-10mM*1mLinDMSO
NBI-98782
85081-18-1 98.73%
10mM*1mLinDMSO
¥3813 2022-05-18
TRC
D453615-10mg
(+)-a-Dihydrotetrabenazine
85081-18-1
10mg
$ 230.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R68740-5mg
NBI-98782
85081-18-1
5mg
¥5282.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N877052-2mg
NBI-98782
85081-18-1 ≥99%
2mg
¥2,178.90
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7563-1 mg
NBI-98782
85081-18-1 98.00%
1mg
¥1300.00 2022-04-26

NBI-98782 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, rt
Reference
Synthesis of (+)- and (-)-tetrabenazine from the resolution of α-dihydrotetrabenazine
Boldt, Karl G.; Biggers, Michael S.; Phifer, Sharnelle S.; Brine, George A.; Rehder, Ken S., Synthetic Communications, 2009, 39(20), 3574-3585

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A Concise Total Synthesis of (+)-Tetrabenazine and (+)-α-Dihydrotetrabenazine
Paek, Seung-Mann; Kim, Nam-Jung; Shin, Dongyun; Jung, Jae-Kyung; Jung, Jong-Wha; et al, Chemistry - A European Journal, 2010, 16(15), 4623-4628

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
A ring-closing metathesis-based approach to the synthesis of (+)-tetrabenazine
Johannes, Manuel; Altmann, Karl-Heinz, Organic Letters, 2012, 14(14), 3752-3755

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -20 °C; 2 h, -20 °C
1.2 Reagents: Ammonium hydroxide ;  overnight, rt → 35 °C
Reference
Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors
Yao, Zhangyu; Wei, Xueying; Wu, Xiaoming; Katz, Jonathan L.; Kopajtic, Theresa; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1841-1848

NBI-98782 Raw materials

NBI-98782 Preparation Products

NBI-98782 Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85081-18-1)
TANG SI LEI
15026964105
2881489226@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85081-18-1)
YANG YANG
13348961525
2851167780@qq.com

NBI-98782 Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85081-18-1)NBI-98782
A915039
99%/99%/99%/99%/99%/99%/99%
1g/5mg/10mg/25mg/50mg/100mg/1ml
2025.0/229.0/366.0/667.0/914.0/1232.0/247.0